

discovery and history of 4-hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbutanoic acid

Cat. No.: B13291241

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-2-methylbutanoic Acid**: From Chemical Identity to Potential Significance

Foreword

The landscape of chemical research is vast, with countless compounds synthesized and characterized over the decades. Among these is **4-hydroxy-2-methylbutanoic acid**, a hydroxy fatty acid with the chemical formula C5H10O3.^[1] While its structural analogues have found applications in various fields, the specific history of discovery for **4-hydroxy-2-methylbutanoic acid** remains largely undocumented in readily accessible scientific literature. This guide, therefore, endeavors to provide a comprehensive technical overview of this molecule, focusing on its chemical identity, plausible synthesis methodologies, and potential biological relevance, while also clarifying its distinction from structurally similar and more extensively studied compounds.

Chemical Identity and Physicochemical Properties

4-Hydroxy-2-methylbutanoic acid is identified by the CAS number 81381-89-7.^[2] It is a saturated fatty acid characterized by a four-carbon butanoic acid backbone, with a hydroxyl (-OH) group at the 4th carbon and a methyl (-CH3) group at the 2nd carbon.^{[1][3]}

Property	Value
IUPAC Name	4-hydroxy-2-methylbutanoic acid [1]
CAS Number	81381-89-7 [2]
Molecular Formula	C5H10O3 [1]
Molecular Weight	118.13 g/mol [1]
Canonical SMILES	CC(CCO)C(=O)O [1]
InChI Key	JTYEGKJKIXWOJ-UHFFFAOYSA-N [1]

A critical point of clarification is the distinction between **4-hydroxy-2-methylbutanoic acid** and a similarly named compound, 4-hydroxy-2-methylenebutanoic acid. The latter is a naturally occurring unsaturated acid found in plants of the Liliaceae family, such as tulips, where it serves as a precursor to the antimicrobial and allergenic compound Tulipalin A.[\[4\]](#)[\[5\]](#) The presence of a methyl group in **4-hydroxy-2-methylbutanoic acid**, as opposed to a methylene group, fundamentally alters its chemical properties and reactivity.

Synthesis Methodologies: A Proposed Approach

While the historical first synthesis of **4-hydroxy-2-methylbutanoic acid** is not clearly documented, a plausible and efficient synthetic route can be conceptualized based on established principles of organic chemistry. One such approach involves the reduction of a suitable ester, such as a derivative of methylmalonic acid. The following diagram and protocol outline a hypothetical, yet scientifically grounded, workflow for the synthesis of **4-hydroxy-2-methylbutanoic acid**.

Caption: Proposed synthetic workflow for **4-hydroxy-2-methylbutanoic acid**.

Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize **4-hydroxy-2-methylbutanoic acid** from diethyl methylmalonate.

Materials:

- Diethyl methylmalonate

- Acetyl chloride
- Sodium borohydride (NaBH4)
- Hydrochloric acid (HCl)
- Ethanol
- Pyridine
- Diethyl ether
- Magnesium sulfate (MgSO4)
- Standard laboratory glassware and equipment

Procedure:

- Acylation of Diethyl Methylmalonate:
 - In a round-bottom flask, dissolve diethyl methylmalonate in an appropriate solvent such as diethyl ether.
 - Cool the solution in an ice bath and add pyridine as a base.
 - Slowly add acetyl chloride to the cooled solution with continuous stirring.
 - Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
 - Perform an aqueous workup to remove the pyridinium hydrochloride salt and isolate the crude diethyl 2-acetyl-2-methylmalonate.
- Reduction of the Ketone:
 - Dissolve the crude product from the previous step in ethanol.
 - Cool the solution and add sodium borohydride in portions to reduce the ketone functionality to a hydroxyl group.

- Stir the reaction mixture until the reduction is complete (monitored by TLC).
- Quench the reaction carefully with a weak acid and perform an extraction to isolate the diethyl 2-(1-hydroxyethyl)-2-methylmalonate.
- Hydrolysis and Decarboxylation:
 - Reflux the isolated ester in an aqueous solution of hydrochloric acid.
 - This step will hydrolyze both ester groups to carboxylic acids.
 - Continued heating will induce decarboxylation of the resulting malonic acid derivative to yield the final product, **4-hydroxy-2-methylbutanoic acid**.
- Purification:
 - The final product can be purified by techniques such as distillation or column chromatography.
 - Characterization of the purified product would be performed using methods like NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Context and Potential Significance

While direct biological studies on **4-hydroxy-2-methylbutanoic acid** are scarce, its structural features as a short-chain hydroxy fatty acid suggest potential roles in metabolic pathways. Short-chain fatty acids are known to be important signaling molecules and energy sources in various biological systems. The presence of a hydroxyl group can influence its solubility and interaction with enzymes and receptors.

For instance, the structurally related compound 2-hydroxy-2-methylbutanoic acid is recognized as a metabolite in certain metabolic disorders.^[6] Another analogue, DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBa), is widely used in animal nutrition as a precursor to the essential amino acid methionine.^[4] These examples highlight the potential for hydroxylated short-chain fatty acids to participate in and influence metabolic processes. Further research is warranted to investigate the potential biological activities of **4-hydroxy-2-methylbutanoic**

acid, including its possible roles as a metabolic intermediate, a signaling molecule, or a precursor for other bioactive compounds.

Conclusion and Future Directions

4-Hydroxy-2-methylbutanoic acid represents a molecule with a defined chemical structure but a largely unwritten history. The lack of extensive documentation regarding its discovery and biological function presents an opportunity for future research. The proposed synthesis pathway provides a framework for its preparation, which would enable further investigation into its physicochemical properties and potential applications. Future studies could focus on exploring its natural occurrence, elucidating its metabolic fate in biological systems, and evaluating its potential bioactivities. Such research would not only fill the existing knowledge gap but also potentially uncover new applications for this intriguing hydroxy fatty acid.

References

- A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid - Benchchem. (n.d.).
- 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0 - Benchchem. (n.d.).
- **4-Hydroxy-2-methylbutanoic acid** | C5H10O3 | CID 14081034 - PubChem. (n.d.).
- **4-hydroxy-2-methylbutanoic acid** - Stenutz. (n.d.).
- A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs - Benchchem. (n.d.).
- An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid - Benchchem. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 4-hydroxy-2-methyl- | 81381-89-7 [chemicalbook.com]

- 3. 4-hydroxy-2-methylbutanoic acid [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [discovery and history of 4-hydroxy-2-methylbutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13291241#discovery-and-history-of-4-hydroxy-2-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com